Polyphyllin C
Overview
Description
Polyphyllin C is a naturally occurring compound with formidable anti-cancer attributes, making it a valuable tool in studying various malignancies such as lung, breast, and liver cancer . It exerts its profound impacts by impeding the unhindered proliferation of cancer cells while simultaneously initiating programmed cell death .
Synthesis Analysis
The synthesis of Polyphyllin C is a complex process that involves various genes and pathways. A study revealed 137 candidate genes involved in the upstream pathway of polyphyllin backbone biosynthesis . The gene co-expression network analysis revealed 74 transcription factor genes and one transporter gene associated with polyphyllin biosynthesis and allocation .Chemical Reactions Analysis
The chemical reactions involved in the biosynthesis of Polyphyllin C are complex and involve various genes and pathways. The RNA-seq analysis showed that endophytic inoculation did not promote polyphyllin accumulation by enhancing the upstream terpene biosynthesis pathway, but probably by up-regulating the downstream CYP450 and UGT genes associated with polyphyllin biosynthesis .Physical And Chemical Properties Analysis
Polyphyllin C is a white crystalline powder, easily soluble in methanol and water . Its molecular weight is 722.90 .Scientific Research Applications
Hepatocellular Carcinoma (HCC) Therapy : Polyphyllin I, a derivative of Polyphyllin C, has demonstrated efficacy in inducing apoptosis in HCC cells through the caspase-dependent pathway. It activates autophagy via the PI3K/AKT/mTOR pathway, and combining it with chloroquine enhances its antiproliferative effects (Shi et al., 2015).
Chronic Myelogenous Leukemia Treatment : Polyphyllin D shows potential as a therapeutic agent for treating chronic myelogenous leukemia by inducing apoptosis and differentiation in K562 human leukemia cells (Yang, Cai & Meng, 2016).
Lung Cancer Therapy : In non-small cell lung cancer (NSCLC) cells, Polyphyllin D induces cytotoxic effects through ER stress and mitochondrial-mediated apoptotic pathways (Siu et al., 2008).
Pancreatic Cancer Treatment : Polyphyllin D has been found to inhibit the proliferation of pancreatic cancer Panc-1 cells and induce apoptosis through the mitochondrial pathway (Xiao, 2020).
Ovarian Cancer Treatment : Polyphyllin I exhibits inhibitory effects on ovarian cancer cells, promoting apoptosis and inhibiting cell migration. It affects the expression of genes associated with tumor progression such as Caspase-9, C-jun, and Wnt5a (Gu et al., 2016).
Gastric Cancer Therapy : Polyphyllin I's anti-cancer mechanism involves downregulating the expression of fibroblast activation protein alpha (FAP) and hepatocyte growth factor (HGF) in cancer-associated fibroblasts of gastric cancer (Dong et al., 2018).
Acute Myeloid Leukemia Treatment : In t(8;21) acute myeloid leukemia, Polyphyllin I has been shown to suppress growth and induce apoptosis by downregulating AML1‐ETO and inhibiting the C‐KIT/Akt signaling pathways (Chai et al., 2018).
Osteosarcoma Therapy : Polyphyllin VII induces apoptosis and autophagy in human osteosarcoma U2OS cells by modulating H2O2 levels and the JNK pathway (Li et al., 2020).
Breast Cancer Treatment : Polyphyllin D inhibits the growth of human breast cancer cells and shows efficacy in a xenograft model, suggesting its potential as a breast cancer treatment agent (Lee et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62O12/c1-18-8-13-39(46-17-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-33(45)34(30(42)27(16-40)49-36)50-35-32(44)31(43)29(41)20(3)47-35/h6,18-20,22-36,40-45H,7-17H2,1-5H3/t18-,19+,20+,22+,23-,24+,25+,26+,27-,28+,29+,30-,31-,32-,33-,34+,35+,36-,37+,38+,39-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCPWEBMROBPTK-GTCMQMDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)C)O)O)O)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 44429637 |
Citations
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